molecular formula C25H35NO4 B15143046 15-Keto Bimatoprost-d5

15-Keto Bimatoprost-d5

Cat. No.: B15143046
M. Wt: 418.6 g/mol
InChI Key: OZCBJWOYRKMMPF-BYNWSLMCSA-N
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Description

15-Keto Bimatoprost-d5 is a deuterium-labeled analog of 15-Keto Bimatoprost, which is a prostaglandin F2α analog. This compound is primarily used in scientific research, particularly in the study of ocular hypotensive agents. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Keto Bimatoprost-d5 involves the incorporation of deuterium atoms into the 15-Keto Bimatoprost molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

15-Keto Bimatoprost-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones, while reduction reactions may produce hydroxyl derivatives .

Scientific Research Applications

15-Keto Bimatoprost-d5 is widely used in scientific research, including:

Mechanism of Action

15-Keto Bimatoprost-d5 exerts its effects by mimicking the activity of prostaglandin F2α. It primarily targets the prostaglandin receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure. This mechanism is beneficial in the treatment of conditions like glaucoma and ocular hypertension .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-Keto Bimatoprost-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in research studies. This makes it a valuable tool in drug development and pharmacokinetic studies .

Properties

Molecular Formula

C25H35NO4

Molecular Weight

418.6 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-(1,1,2,2,2-pentadeuterioethyl)hept-5-enamide

InChI

InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1/i1D3,2D2

InChI Key

OZCBJWOYRKMMPF-BYNWSLMCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O

Origin of Product

United States

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